molecular formula C15H14BrNO5 B2699689 2-Methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 384798-69-0

2-Methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2699689
CAS RN: 384798-69-0
M. Wt: 368.183
InChI Key: LFQSWMXATXIZPO-UHFFFAOYSA-N
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Description

2-Methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate, also known as BMBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Transformation

The compound 2-Methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate has potential applications in synthetic organic chemistry, particularly in the synthesis and transformation of heterocyclic compounds. Research on related benzofuran derivatives highlights their versatility in organic synthesis. For instance, studies on the cycloadditions of α,β-unsaturated-acyl cyanides with bromoethenes have led to the formation of various dihydro-2H-pyran carbonitriles, which undergo transformations to yield acetals and ethoxy-penta-dienoates, showcasing the potential of bromo and cyanomethoxy functionalities in complex molecule synthesis (Zhuo, Wyler, & Schenk, 1995).

Biological Activities

Derivatives of benzofuran, closely related to the compound , have been explored for their biological activities. For example, benzofuran derivatives have been synthesized and evaluated for their anti-HIV activities, demonstrating the potential of benzofuran cores in the development of antiviral agents (Mubarak et al., 2007). Additionally, compounds structurally similar to this compound have shown significant cytotoxic activities against human cancer cell lines, underscoring the potential of such molecules in anticancer research (Kossakowski et al., 2005).

Anticholinesterase Activity

Novel compounds based on the molecular skeletons of furobenzofuran have been investigated for their anticholinesterase action, demonstrating potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests that modifications of the benzofuran core, similar to the compound , could yield new therapeutics for diseases related to cholinesterase dysfunction, such as Alzheimer's disease (Luo et al., 2005).

properties

IUPAC Name

2-methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5/c1-9-14(15(18)21-6-5-19-2)10-7-13(20-4-3-17)11(16)8-12(10)22-9/h7-8H,4-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQSWMXATXIZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC#N)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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